molecular formula C17H14FN3O6S2 B2982920 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide CAS No. 895470-22-1

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2982920
CAS No.: 895470-22-1
M. Wt: 439.43
InChI Key: HYZDUYXTBZOZLL-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 4-fluorophenyl sulfonyl group and a substituted benzothiazole moiety (4-methoxy-6-nitro). The sulfonyl group enhances metabolic stability and binding affinity, while the nitro and methoxy substituents on the benzothiazole ring influence electronic properties and solubility.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O6S2/c1-27-13-8-11(21(23)24)9-14-16(13)20-17(28-14)19-15(22)6-7-29(25,26)12-4-2-10(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZDUYXTBZOZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the propanamide moiety under specific reaction conditions such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative .

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the nitro and fluorophenyl groups can participate in various binding interactions. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Spectral Data (IR/NMR)
Target Compound Propanamide 4-Fluorophenyl sulfonyl; 4-methoxy-6-nitrobenzothiazole Hypothesized enzyme inhibition (e.g., proteases, kinases) C=O stretch: ~1680 cm⁻¹; S=O: ~1250 cm⁻¹ (hypothesized based on analogs)
Bicalutamide (USP 35, ) Propanamide 4-Fluorophenyl sulfonyl; 4-cyano-3-(trifluoromethyl)phenyl Antiandrogen (androgen receptor antagonist) IR λmax: 197 cm⁻¹; Stability: High (98–102% purity)
CatS Inhibitor (ICatS, ) Propanamide 2,3-Difluorobenzyl sulfonyl; trifluoroethyl amino Cathepsin S inhibitor (IC₅₀: 1–10 μM) Not explicitly reported; likely strong S=O and C-F stretches
Triazole Derivatives (Compounds [10–15], ) 1,2,4-Triazole Halogenated acetophenone; 4-X-phenylsulfonyl Antifungal/antibacterial (inferred from triazole class) C=S: ~1250 cm⁻¹; NH: 3278–3414 cm⁻¹; absence of C=O in triazoles
Benzothiazole Analogs () Benzamide 4-Methoxy-6-nitrobenzothiazole; ethyl-(phenylmethyl)sulfamoyl Unknown; structural similarity suggests kinase or protease targeting Not reported; nitro group likely induces strong electron withdrawal

Substituent Effects and Pharmacological Implications

Sulfonyl Group Variations
  • 4-Fluorophenyl sulfonyl (Target, Bicalutamide): Enhances lipophilicity and metabolic stability. The fluorine atom reduces oxidative metabolism, prolonging half-life .
  • 2,3-Difluorobenzyl sulfonyl (CatS Inhibitor): Increased steric bulk may improve selectivity for Cathepsin S over other proteases .
Benzothiazole/Nitro-Methoxy Modifications
  • 4-Methoxy-6-nitrobenzothiazole (Target): The nitro group is strongly electron-withdrawing, enhancing electrophilicity for covalent binding or hydrogen-bond interactions. Methoxy improves solubility but may reduce membrane permeability .
  • 4-Cyano-3-(trifluoromethyl)phenyl (Bicalutamide): Trifluoromethyl increases hydrophobicity and binding to hydrophobic pockets in androgen receptors .
Amide vs. Triazole Backbones
  • Propanamide (Target, Bicalutamide, CatS Inhibitor): Flexible backbone allows conformational adaptation to enzyme active sites.
  • 1,2,4-Triazole (): Rigid heterocyclic core may restrict binding to planar active sites (e.g., fungal CYP51) .

Spectral and Stability Comparisons

  • IR Spectroscopy :
    • Target compound likely exhibits C=O (amide I) at ~1680 cm⁻¹ and S=O (sulfonyl) at ~1250 cm⁻¹, similar to Bicalutamide .
    • Triazole derivatives lack C=O but show C=S and NH stretches, distinguishing them from amides .
  • NMR :
    • The 4-methoxy group in the benzothiazole ring would produce a singlet at ~3.8 ppm (¹H), while nitro groups deshield adjacent protons .

Biological Activity

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring , which is known for its role in various biological activities, and a sulfonamide moiety that contributes to its pharmacological properties. The presence of fluorine and methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated across several dimensions:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, thiazole derivatives have been reported to inhibit the growth of Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to standard antifungals like ketoconazole .
  • Enzyme Inhibition : The sulfonamide group is often associated with enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections .
  • Interaction with Enzymes : The compound's thiazole ring facilitates binding to cytochrome P450 enzymes, which play a critical role in drug metabolism. Molecular docking studies indicate that it can effectively interact with the active site of these enzymes, potentially inhibiting their activity .
  • Electrophilic Character : The presence of electronegative atoms such as fluorine enhances the electrophilic character of the compound, allowing it to form stronger interactions with target biomolecules. This property is essential for its antibacterial activity, as demonstrated in studies where fluorinated compounds exhibited improved efficacy against bacterial strains .

Study 1: Antifungal Activity

A study synthesized various thiazole derivatives, including those similar to the target compound. Two derivatives demonstrated potent antifungal activity against C. albicans and C. parapsilosis, with MIC values indicating strong efficacy comparable to established antifungals .

Study 2: Enzyme Inhibition

Research on sulfonamide derivatives indicated that they could significantly inhibit AChE activity at concentrations as low as 50 μM. This suggests potential therapeutic applications in neurodegenerative diseases .

Study 3: Structural Analysis

Quantitative structure–activity relationship (QSAR) analyses revealed that modifications at the para position of the phenyl moiety significantly impact biological activity. Compounds with halogen substitutions showed enhanced interactions with enzyme targets due to increased lipophilicity and electronic effects .

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